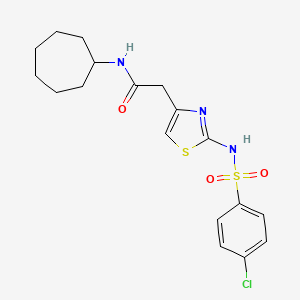

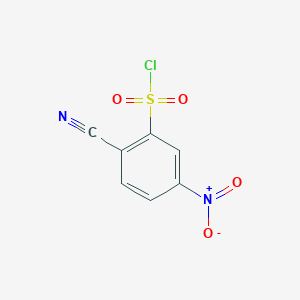

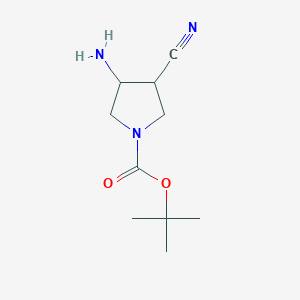

![molecular formula C6H2ClF2N3S B2809550 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 1624606-96-7](/img/structure/B2809550.png)

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine

Vue d'ensemble

Description

7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a chemical compound with the CAS Number: 1624606-96-7 . It has a molecular weight of 221.62 . The compound is stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H . This code provides a specific standard for molecular structure representation.Applications De Recherche Scientifique

Anticancer Activity

Thiazolopyrimidine derivatives, including those related to 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, have shown significant potential as therapeutic agents, especially in the development of anticancer drugs. For instance, the synthesis and evaluation of 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione and related compounds demonstrated notable anticancer activity against various human cancer cell lines, including A375, C32, DU145, and MCF-7/WT. The activity of these compounds was further validated through the NCI-60 screening program, highlighting their potential as anticancer agents (Becan et al., 2022).

Biological Evaluation and Antimicrobial Activity

Thiazolopyrimidines and their derivatives have also been explored for their antimicrobial properties. The synthesis of various pyrimidine and thiazolopyrimidine derivatives has led to compounds with promising antimicrobial activity, demonstrating the versatility of these scaffolds in drug development. Notably, some derivatives have been specifically tested and showed significant activity against microbial strains, suggesting their potential use as antibacterial agents (Sayed et al., 2006).

Medicinal Chemistry and Drug Discovery

The structural resemblance of thiazolopyrimidines to purines has made them a subject of interest in medicinal chemistry research. These compounds have been developed as immune-modulators, antiviral, antibacterial, and anticancer agents, among others, showcasing their broad range of pharmacological activities. Their development has emphasized the utility of thiazolopyrimidine scaffolds in designing novel therapeutics across a spectrum of diseases and conditions (Kuppast & Fahmy, 2016).

Antiproliferative and Apoptosis-Inducing Activity

Further research into thiazolopyrimidines has revealed their antiproliferative and apoptosis-inducing activities. Specific derivatives have been synthesized and tested against a panel of cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis. This activity highlights the potential of thiazolopyrimidines in cancer therapy, with certain compounds showing promise in lung, epidermal, and glioblastoma cancer cell lines (Singh et al., 2013).

Safety and Hazards

The safety information for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

While specific future directions for 7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine are not mentioned in the available resources, research in the field of pyrimidines is ongoing. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mécanisme D'action

Target of Action

Thiazolopyrimidine derivatives, a class to which this compound belongs, are known to interact with various biological targets . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .

Biochemical Pathways

Thiazolopyrimidines have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of fluorine in the molecule often results in improved pharmacological properties .

Result of Action

Thiazolopyrimidines have been reported to exhibit antitumor, antibacterial, and anti-inflammatory activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Propriétés

IUPAC Name |

7-chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2N3S/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQNDGGDVOEBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

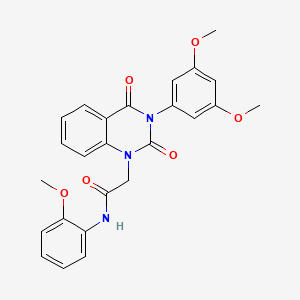

![3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2809469.png)

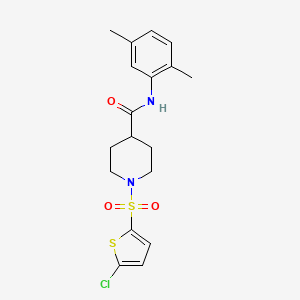

![2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2809471.png)

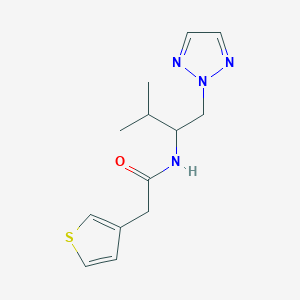

![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)

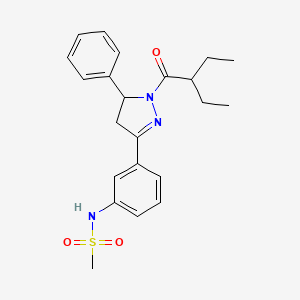

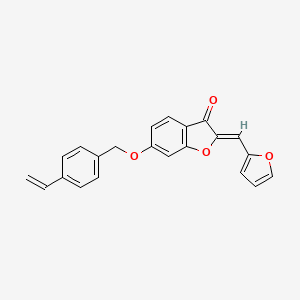

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2809477.png)

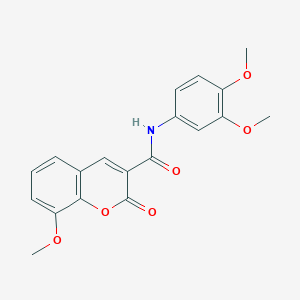

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2809483.png)